5-Iodo-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-Iodo-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as oxazoles. These compounds are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 5-Iodo-1,2-oxazole-3-carboxylic acid are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been used in various fields of medicinal chemistry . .
Mode of Action
Oxazoles, in general, are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, but the specific interactions of this compound remain to be elucidated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,2-oxazole-3-carboxylic acid typically involves the iodination of 1,2-oxazole-3-carboxylic acid. One common method includes the following steps:
Starting Material: 1,2-oxazole-3-carboxylic acid.
Iodination: The reaction is carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction conditions often involve refluxing the mixture in acetic acid or another suitable solvent.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,2-oxazole-3-carboxylic acid.
Scientific Research Applications
5-Iodo-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-oxazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
5-Chloro-1,2-oxazole-3-carboxylic acid: Contains a chlorine atom at the 5-position.
1,2-Oxazole-3-carboxylic acid: Lacks the halogen substituent.
Uniqueness
The presence of the iodine atom in 5-Iodo-1,2-oxazole-3-carboxylic acid imparts unique reactivity and properties compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s chemical behavior, making it more suitable for specific applications, such as in radiolabeling for imaging studies.
Properties
IUPAC Name |
5-iodo-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFEBIJHCTRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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